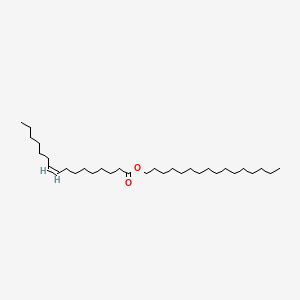

Palmityl palmitoleate

Description

Properties

IUPAC Name |

hexadecyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h14,16H,3-13,15,17-31H2,1-2H3/b16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHRXIRYXGNEDS-PEZBUJJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22393-83-5 | |

| Record name | Cetyl palmitoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CETYL PALMITOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/962I97113K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Biosynthesis and Enzymatic Pathways of Palmityl Palmitoleate and Its Constituents

De Novo Fatty Acid Synthesis Leading to Palmitic Acid and Palmitoleic Acid

The creation of the primary saturated fatty acid, palmitic acid (16:0), and its monounsaturated counterpart, palmitoleic acid (16:1n-7), begins with the de novo synthesis pathway. This process primarily occurs in the cytosol of various tissues, including the liver, adipose tissue, and kidneys. cutm.ac.inbyjus.com It utilizes acetyl-CoA, often derived from excess carbohydrates and amino acids, as the initial substrate. cutm.ac.inpharmaguideline.com

The de novo synthesis of fatty acids is a two-stage process orchestrated by two key enzyme systems: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS). cutm.ac.innih.gov

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the first committed and rate-limiting step in fatty acid synthesis. wikipedia.orglibretexts.org It facilitates the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. cutm.ac.inaocs.org This reaction is a critical regulatory point, activated allosterically by citrate (B86180) and inhibited by the final product of the pathway, palmitoyl-CoA. wikipedia.orglibretexts.org

Fatty Acid Synthase (FAS): FAS is a large, multifunctional enzyme complex that catalyzes the subsequent series of reactions. cutm.ac.inpharmaguideline.com The process begins by priming the FAS complex with one molecule of acetyl-CoA. Then, in a repeating cycle of four reactions—condensation, reduction, dehydration, and another reduction—two-carbon units from malonyl-CoA are sequentially added to the growing acyl chain. wikipedia.orgresearchgate.net This elongating chain is attached to an acyl carrier protein (ACP) throughout the synthesis. cutm.ac.in After seven such cycles, the process terminates, yielding the 16-carbon saturated fatty acid, palmitate (palmitic acid). wikipedia.orglibretexts.org

| Enzyme | Function | Substrate(s) | Product | Regulation |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the carboxylation of acetyl-CoA | Acetyl-CoA, ATP, HCO3- | Malonyl-CoA | Activated by citrate; Inhibited by palmitoyl-CoA wikipedia.orglibretexts.org |

| Fatty Acid Synthase (FAS) | Catalyzes the iterative elongation of the fatty acid chain | Acetyl-CoA, Malonyl-CoA, NADPH | Palmitate (16:0) | Substrate availability |

Palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7) is synthesized from palmitic acid through the action of the enzyme Stearoyl-CoA Desaturase (SCD). nih.govnih.gov This enzyme introduces a double bond into the fatty acyl-CoA chain.

SCD1 is a key iron-containing enzyme that catalyzes the rate-limiting step in the formation of monounsaturated fatty acids (MUFAs). wikipedia.orgnih.gov It introduces a single cis-double bond at the delta-9 position (between carbons 9 and 10) of a saturated fatty acyl-CoA. mdpi.comnih.govgsartor.org The primary substrates for SCD1 are palmitoyl-CoA (16:0-CoA) and stearoyl-CoA (18:0-CoA), which it converts to palmitoleoyl-CoA (16:1n-7-CoA) and oleoyl-CoA (18:1n-9-CoA), respectively. wikipedia.orgmdpi.comoup.com While stearoyl-CoA is often the preferred substrate for many SCD isoforms, SCD1 efficiently desaturates both. nih.govmdpi.com The resulting MUFAs are crucial components of triglycerides, cholesterol esters, and membrane phospholipids (B1166683). nih.govmdpi.com

The process of fatty acid desaturation is spatially organized within the cell. SCD enzymes are integral membrane proteins located in the endoplasmic reticulum (ER). wikipedia.orgnih.govmdpi.comoup.com Both the N-terminal and C-terminal domains of the enzyme extend into the cytosol. mdpi.com This localization within the ER membrane is critical for its function, allowing it to access its fatty acyl-CoA substrates, which are also synthesized in the cytosol or modified at the ER. csun.edu The desaturation reaction itself requires molecular oxygen and electrons transferred from NADH via cytochrome b5 reductase and cytochrome b5, all of which are components of the ER membrane system. wikipedia.orgmdpi.combiorxiv.org

Besides palmitoleic acid (16:1n-7), other positional isomers of hexadecenoic acid exist, each with a distinct biosynthetic pathway. nih.gov

Hypogeic acid (16:1n-9): This isomer is not synthesized by the direct desaturation of palmitic acid. Instead, it is produced from the partial beta-oxidation of oleic acid (18:1n-9) within the mitochondria. nih.govresearchgate.netmdpi.com

Sapienic acid (16:1n-10): Sapienic acid (cis-6-hexadecenoic acid) is a major fatty acid component of human sebum. caymanchem.comresearchgate.net Its synthesis involves a different desaturase enzyme acting on palmitic acid. nih.govcaymanchem.com

The synthesis of sapienic acid (16:1n-10) from palmitic acid is catalyzed by Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase. nih.govcaymanchem.complasticsurgerykey.com This enzyme introduces a double bond between the 6th and 7th carbons (from the carboxyl end) of palmitic acid. plasticsurgerykey.comuniprot.org FADS2 is considered a promiscuous enzyme, acting on multiple substrates, including linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3) in the synthesis of polyunsaturated fatty acids (PUFAs). uniprot.orgnih.govnih.gov In human sebaceous glands, specific conditions allow FADS2 to preferentially desaturate palmitic acid to form sapienic acid. plasticsurgerykey.comebi.ac.uk The synthesis can occur in both the endoplasmic reticulum and mitochondria. researchgate.netmdpi.com

| Fatty Acid Isomer | Precursor | Key Enzyme | Position of Double Bond | Cellular Location of Synthesis |

| Palmitoleic Acid | Palmitic Acid (16:0) | Stearoyl-CoA Desaturase (SCD1) | n-7 (Δ9) | Endoplasmic Reticulum nih.govresearchgate.net |

| Hypogeic Acid | Oleic Acid (18:1n-9) | β-oxidation enzymes | n-9 (Δ7) | Mitochondria nih.govresearchgate.net |

| Sapienic Acid | Palmitic Acid (16:0) | Fatty Acid Desaturase 2 (FADS2) | n-10 (Δ6) | Endoplasmic Reticulum & Mitochondria researchgate.netmdpi.com |

Biosynthesis of Positional Isomers of Hexadecenoic Acids (e.g., Sapienic Acid (16:1n-10), Hypogeic Acid (16:1n-9))

Beta-oxidation of Oleic Acid for Hypogeic Acid Formation

Hypogeic acid (16:1n-9), a positional isomer of the more common palmitoleic acid (16:1n-7), is synthesized not through the desaturation of palmitic acid, but via the partial degradation of oleic acid (18:1n-9). nih.govresearchgate.net This process occurs within the mitochondria and involves the catabolic pathway of beta-oxidation. nih.gov

Beta-oxidation systematically shortens the fatty acid chain by removing two-carbon units in the form of acetyl-CoA from the carboxyl end. vaia.comwikipedia.org For oleic acid, which is an 18-carbon monounsaturated fatty acid, one cycle of beta-oxidation is required to produce the 16-carbon chain of hypogeic acid. The process involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. wikipedia.org

Because oleic acid has a cis double bond at the n-9 position (or Δ9), the standard beta-oxidation pathway requires an additional enzyme. After one standard cycle of beta-oxidation, the resulting acyl-CoA intermediate has the double bond in a position that cannot be processed by the regular enzymes. An isomerase is required to convert the bond to a form that can re-enter the beta-oxidation spiral. wikipedia.org In rat heart mitochondria, the degradation of oleate (B1233923) can proceed via two pathways: a major isomerase-dependent pathway and a minor reductase-dependent pathway, both of which are essential for the complete breakdown of the fatty acid. nih.gov The partial, single-cycle beta-oxidation of oleoyl-CoA yields cis-7-hexadecenoyl-CoA, the activated form of hypogeic acid. nih.govresearchgate.net

Formation of Palmitic Alcohol

The alcohol component of palmityl palmitoleate (B1233929), palmitic alcohol (hexadecanol), is derived from its corresponding fatty acid, palmitic acid.

Reduction of Palmitoyl-CoA

The direct synthesis of palmitic alcohol occurs via the reduction of an activated fatty acid, specifically palmitoyl-CoA. nih.govnih.gov This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). nih.govskinident.world The reduction is a two-step process that proceeds through a transient aldehyde intermediate, although it is catalyzed by a single enzyme. nih.govskinident.world These membrane-bound enzymes utilize NADPH as the preferred cofactor to reduce the thioester bond of the fatty acyl-CoA to a primary alcohol. nih.govnih.gov

In mammals, at least two FAR isozymes have been identified, FAR1 and FAR2, which are responsible for fatty alcohol synthesis. nih.govnih.gov Both enzymes are localized to the peroxisome. nih.gov Studies have shown that FAR1 has a preference for both saturated and unsaturated fatty acids of 16 or 18 carbons, making palmitoyl-CoA an effective substrate. nih.gov The expression of these enzymes is often highest in tissues known for synthesizing wax esters, such as sebaceous glands. nih.gov

Table 1: Enzymes in Palmitic Alcohol Formation

| Enzyme Name | Gene | Organism/Tissue | Substrate(s) | Cofactor |

|---|---|---|---|---|

| Fatty Acyl-CoA Reductase 1 | FAR1 | Mouse (Preputial gland, various organs) | C16, C18 saturated & unsaturated fatty acyl-CoAs | NADPH |

Wax Ester Biosynthesis: Esterification of Palmitoleic Acid and Palmitic Alcohol

The final step in the synthesis of palmityl palmitoleate is the covalent joining of palmitoleic acid and palmitic alcohol.

Enzymatic Esterification Mechanisms

The formation of the ester bond in wax esters is catalyzed by acyltransferases known as wax ester synthases (WS) or, more commonly, by bifunctional enzymes called wax ester synthase/acyl-CoA:diacylglycerol acyltransferases (WS/DGAT or WSD). skinident.worldnih.gov The mechanism involves the transfer of a fatty acyl group from a thioester donor, such as palmitoleoyl-CoA, to the hydroxyl group of a long-chain fatty alcohol like palmitic alcohol. nih.govcapes.gov.br This condensation reaction releases Coenzyme A and forms the final wax ester product. nih.gov These enzymes are typically membrane-bound, with studies in Arabidopsis localizing the WSD1 enzyme to the endoplasmic reticulum, indicating this as the site of wax ester biosynthesis. nih.gov

Identification of Specific Wax Ester Synthases/Acyltransferases (WES/AE)

A variety of WES/WSD enzymes have been identified and characterized in different organisms, from bacteria to plants. nih.gov Many of these enzymes exhibit broad substrate promiscuity, allowing them to be used in biotechnological applications for producing specific wax esters. nih.gov For instance, heterologous expression of a WS/DGAT from the bacterium Acinetobacter baylyi ADP1 in E. coli resulted in the production of several wax esters, including this compound, when oleate was supplied. science.gov

In plants, the WSD family is crucial for the production of cuticular waxes. frontiersin.org In Arabidopsis thaliana, WSD1 has been identified as the key enzyme for wax ester biosynthesis in stems. nih.gov In vitro assays demonstrated that WSD1 has high wax synthase activity and a preference for C16 fatty acids. nih.govresearchgate.net Similarly, WSD enzymes have been identified in Euglena gracilis (EgWSDs) and sunflower (Helianthus annuus, HaWSDs), where they play a role in wax ester production. frontiersin.orgresearchgate.net In the marine bacterium Marinobacter, multiple wax ester synthases have been characterized that can synthesize various wax esters. asm.org

Table 2: Examples of Identified Wax Ester Synthases (WES/WSD)

| Enzyme Name | Gene | Organism | Substrate Specificity Notes |

|---|---|---|---|

| WS/DGAT | atfA | Acinetobacter baylyi ADP1 | Bifunctional (WS and DGAT activity); used to produce this compound in recombinant E. coli. nih.govscience.govasm.org |

| WSD1 | At5g37300 | Arabidopsis thaliana | Predominantly functions as a wax synthase; uses long-chain alcohols and C16 fatty acid for wax ester production. nih.govfrontiersin.orgresearchgate.net |

| EgWSDs | EgWSD1-6 | Euglena gracilis | Multiple isoenzymes involved in wax ester fermentation under anaerobic conditions. researchgate.net |

| WS1, WS2 | - | Marinobacter hydrocarbonoclasticus | Catalyze ester bond formation between various activated fatty acids and fatty or isoprenoid alcohols. asm.org |

Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of wax esters is a tightly regulated process, controlled at the genetic level primarily by transcription factors that modulate the expression of the necessary enzymes. In plants like Arabidopsis, a key regulatory network involves R2R3-type MYB transcription factors. oup.com

MYB96 and MYB30 are two such transcription factors known to be major participants in activating genes for cuticular wax biosynthesis. oup.com MYB96 directly binds to the promoters of wax biosynthetic genes, including those encoding fatty acid elongase complex subunits and fatty acyl-CoA reductases, to up-regulate their expression. oup.com The activity of these transcription factors is itself subject to regulation. For example, the MIEL1 (MYB30-INTERACTING E3 LIGASE 1) E3 ubiquitin ligase negatively regulates wax biosynthesis by targeting MYB96 and MYB30 for protein degradation. oup.com

Furthermore, the expression of wax biosynthetic genes is influenced by environmental cues. The WSD1 gene in Arabidopsis is induced by abiotic stresses such as drought and high salinity, as well as by the plant hormone abscisic acid (ABA), leading to increased wax ester accumulation as a protective measure. researchgate.netnih.gov

Table 3: Key Genetic Regulators of Wax Biosynthesis in Arabidopsis

| Regulatory Factor | Type | Function | Target Genes/Proteins |

|---|---|---|---|

| MYB96 | R2R3-type Transcription Factor | Positive regulator; activates expression of wax biosynthetic genes. oup.com | KCS, FAR, WSD1 etc. |

| MYB30 | R2R3-type Transcription Factor | Positive regulator; activates expression of wax biosynthetic genes, often in response to pathogens. oup.com | KCS, KCR1, etc. |

| MIEL1 | E3 Ubiquitin Ligase | Negative regulator; targets MYB96 and MYB30 for degradation. oup.com | MYB96, MYB30 proteins |

Transcriptional Control of Desaturases and Synthases

Fatty Acid Synthase (FAS) , a multi-enzyme protein, catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. wikipedia.org Its gene expression is exquisitely sensitive to nutritional and hormonal signals, particularly in lipogenic tissues like the liver and adipose tissue. pnas.org In mammals, the transcription of the Fatty Acid Synthase gene (FASN) is induced by insulin (B600854) and high carbohydrate intake. pnas.orgnih.govscispace.com This regulation is mediated by transcription factors such as Upstream Stimulatory Factors (USF) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). wikipedia.orgpnas.org Studies in rat hepatocytes have shown that specific sequences in the FAS gene promoter are responsive to insulin/glucose stimulation. nih.gov Furthermore, complex interactions between multiple promoter elements, including a TATA box, an inverted CCAAT box, and binding sites for the transcription factor Sp1, modulate the basal transcription of the FAS gene. portlandpress.com

Stearoyl-CoA Desaturase (SCD) is the rate-limiting enzyme in the conversion of saturated fatty acids into monounsaturated fatty acids, such as converting stearic acid to oleic acid, a process crucial for generating precursors like palmitoleic acid. capes.gov.br The expression of SCD genes is subject to complex regulation by diet, hormones, and developmental processes. capes.gov.brnih.gov In mice, the expression of SCD is regulated at the levels of both transcription and mRNA stability by factors like polyunsaturated fatty acids and cholesterol. capes.gov.br Transcription factors such as SREBP-1 play a major role in this regulation. nih.gov The promoter regions of SCD genes contain sterol regulatory elements (SREs) where SREBPs bind to control transcription. capes.gov.brumin.ne.jp The activity of SCD is crucial for maintaining the proper ratio of saturated to monounsaturated fatty acids, which influences the fluidity of cellular membranes. capes.gov.brwiley.com

In plants, the regulation follows different pathways. The stearoyl-acyl carrier protein desaturase (SAD) catalyzes the first desaturation step in the plastid, converting stearoyl-ACP to oleoyl-ACP. frontiersin.org The expression of SAD genes is transcriptionally regulated by environmental cues like temperature and light. frontiersin.org For instance, changes in ambient temperature can adjust membrane lipid fluidity by altering the transcription of fatty acid desaturase genes. frontiersin.org

The table below summarizes key enzymes involved in the biosynthesis of palmitic and palmitoleic acids and the factors that regulate their gene expression.

Table 1: Transcriptional Regulation of Key Enzymes in Fatty Acid Biosynthesis| Enzyme | Gene | Primary Function | Key Transcriptional Regulators | Organism/Tissue Context |

|---|---|---|---|---|

| Fatty Acid Synthase | FAS/FASN | De novo synthesis of palmitate. wikipedia.org | SREBP-1c, ChREBP, USF, LXR, Insulin, Glucose. wikipedia.orgnih.gov | Mammalian liver, adipose tissue. pnas.orgscispace.com |

| Stearoyl-CoA Desaturase | SCD/SCD1 | Synthesis of monounsaturated fatty acids from saturated fatty acids. capes.gov.br | SREBP-1c, LXR, Polyunsaturated Fatty Acids, Cholesterol. capes.gov.brnih.govacademie-sciences.fr | Mammalian liver. capes.gov.br |

| Stearoyl-ACP Desaturase | SAD | First desaturation of stearoyl-ACP to oleoyl-ACP. frontiersin.org | Temperature, Light, Wounding. frontiersin.org | Higher plants (plastids). frontiersin.org |

| Acetyl-CoA Carboxylase | ACC/ACACA | Catalyzes the formation of malonyl-CoA from acetyl-CoA. nih.gov | SREBP-1, ChREBP, Insulin. nih.govnih.gov | Mammals, Plants. academie-sciences.frnih.gov |

Regulatory Elements and Transcription Factors (e.g., ChREBP, WRI1)

The coordinated expression of lipogenic genes is orchestrated by specific transcription factors that bind to conserved DNA sequences, known as regulatory elements, in the promoter regions of their target genes.

In Mammals: ChREBP and SREBP

In animal systems, Carbohydrate Response Element-Binding Protein (ChREBP) is a master regulator of lipid metabolism, particularly in response to high carbohydrate intake. nih.govfrontiersin.org ChREBP is a glucose-responsive transcription factor that is highly expressed in lipogenic organs like the liver and adipose tissue. nih.govresearchgate.net Upon glucose stimulation, ChREBP translocates to the nucleus, where it binds to specific DNA sequences called Carbohydrate Response Elements (ChoREs) in the promoters of target genes. plos.orgnih.gov

ChREBP plays a pivotal role in activating the entire program of de novo lipogenesis by upregulating genes involved in both glycolysis and fatty acid synthesis, including ACC1 and FASN. nih.govplos.orgpnas.org Studies in ChREBP knockout mice have demonstrated significantly lower mRNA levels of key lipogenic enzymes, confirming its role in coordinately regulating glucose utilization and fatty acid synthesis. pnas.org ChREBP often works in concert with other transcription factors, notably Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , which is activated by insulin. frontiersin.org The interplay between glucose-activated ChREBP and insulin-activated SREBP-1c ensures a robust induction of lipogenic gene expression. nih.govfrontiersin.org

Promoters of lipogenic genes contain various regulatory elements that serve as binding sites for these transcription factors. These include:

Carbohydrate Response Elements (ChoREs): Bound by ChREBP, typically consisting of two E-box-like motifs. plos.org

Sterol Regulatory Elements (SREs): Bound by SREBPs, crucial for the regulation of genes involved in both fatty acid and cholesterol metabolism. pnas.orgumin.ne.jp

Liver X Receptor Elements (LXREs): Bound by Liver X Receptors (LXRs), which are activated by oxysterols and can indirectly promote lipogenesis by inducing SREBP-1c expression. academie-sciences.frdiabetesjournals.org

In Plants: WRINKLED1 (WRI1)

In plants, the transcription factor WRINKLED1 (WRI1) is considered a master regulator of oil biosynthesis. mdpi.comfrontiersin.org WRI1 is a member of the APETALA2 (AP2) transcription factor family and is essential for the transcriptional control of fatty acid synthesis in developing seeds. frontiersin.orgmdpi.com The loss-of-function wri1 mutant in Arabidopsis shows a drastic reduction (around 80%) in seed oil content. mdpi.comfrontiersin.org

WRI1 directly activates the expression of a suite of genes encoding enzymes for late glycolysis and fatty acid biosynthesis. academie-sciences.frfrontiersin.org This ensures the efficient conversion of sugars into the building blocks for triacylglycerol (TAG) assembly. academie-sciences.fr Target genes of WRI1 include those encoding subunits of acetyl-CoA carboxylase (ACCase) and pyruvate (B1213749) kinase. academie-sciences.fr

WRI1 binds to a specific cis-regulatory element known as the AW-box , which has a consensus sequence of CnTnG₇[CG], found in the promoters of its target genes. frontiersin.orgmdpi.comnih.gov The presence and location of the AW-box are critical for WRI1-mediated gene activation. mdpi.com The regulation of WRI1 itself is part of a larger developmental program controlled by other key seed development regulators like LEAFY COTYLEDON1 (LEC1) and LEC2. academie-sciences.frmdpi.commdpi.com

The table below details the key transcription factors discussed and their primary roles in regulating the biosynthesis of fatty acids.

Table 2: Key Transcription Factors in Fatty Acid Biosynthesis Regulation| Transcription Factor | Abbreviation | Organism Class | Key Target Genes/Pathways | DNA Binding Site (Regulatory Element) |

|---|---|---|---|---|

| Carbohydrate Response Element-Binding Protein | ChREBP | Mammals | Glycolysis, Fatty Acid Synthesis (FASN, ACC, SCD1). nih.govplos.orgpnas.org | Carbohydrate Response Element (ChoRE). plos.orgnih.gov |

| WRINKLED1 | WRI1 | Plants | Late Glycolysis, Fatty Acid Biosynthesis (ACCase, Pyruvate Kinase). academie-sciences.frmdpi.comfrontiersin.org | AW-box. frontiersin.orgmdpi.comnih.gov |

| Sterol Regulatory Element-Binding Protein-1c | SREBP-1c | Mammals | Fatty Acid & Cholesterol Synthesis (FASN, SCD). wikipedia.orgnih.gov | Sterol Regulatory Element (SRE), E-box. pnas.orgumin.ne.jp |

| Liver X Receptor | LXR | Mammals | Induces SREBP-1c and directly some lipogenic genes. academie-sciences.frdiabetesjournals.org | LXR Element (LXRE). nih.gov |

Iv. Advanced Analytical and Methodological Approaches for Studying Palmityl Palmitoleate

Mass Spectrometry-Based Lipidomics

Mass spectrometry (MS) has become the cornerstone of lipidomics, offering unparalleled sensitivity and specificity for analyzing diverse lipid molecules, including wax esters like palmityl palmitoleate (B1233929). nih.gov This technology allows for the detailed profiling of lipid species directly from complex mixtures, providing insights into their structure, quantity, and metabolic pathways. nih.gov

Shotgun lipidomics involves the direct infusion of a total lipid extract into a mass spectrometer, bypassing chromatographic separation. arvojournals.org This high-throughput approach provides a rapid snapshot of the entire lipidome. For wax esters, which are nonpolar and often present challenges in ionization, specialized methods have been developed. nih.govacs.org Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a key technique in this field. arvojournals.org

Research on human sebum, a substance rich in wax esters, has demonstrated the power of shotgun lipidomics. nih.govacs.org By developing specific derivatization strategies to enhance ionization efficiency, scientists have been able to profile over 900 distinct lipid structures, including approximately 500 wax esters. nih.govacs.org This method is adept at identifying and quantifying isomers, which is crucial for wax esters where double bonds can be located in either the fatty acyl or fatty alcohol chain. acs.org However, the presence of isobaric species, such as certain cholesteryl esters that have the same nominal mass as wax esters, can complicate spectra and requires high-resolution instrumentation to resolve. researchgate.net

A direct infusion ESI-tandem MS method has been established for the semi-quantitative analysis of wax ester compositions from complex mixtures, demonstrating the capability of shotgun approaches to generate detailed profiles of 784 even-chain molecular species. researchgate.net

In contrast to the broad survey of shotgun lipidomics, targeted lipidomics focuses on the detection and quantification of specific, predefined lipid molecules or classes. nih.gov This approach offers superior sensitivity, specificity, and quantitative accuracy for the analytes of interest. The primary technique used is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), often employing Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). oatext.comnih.gov

In an MRM experiment, a specific precursor ion (e.g., the molecular ion of palmityl palmitoleate) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. nih.govmdpi.com This highly selective process filters out chemical noise, enabling precise quantification even at very low concentrations. nih.gov While much of the literature details targeted methods for other lipid classes like acyl amino acids or phospholipids (B1166683), the principles are directly applicable to wax esters. nih.govoatext.com A targeted lipidomics workflow using scheduled MRM has been successfully applied to characterize non-polar lipids, including wax esters, from plant tissues. frontiersin.org This method allows for the creation of a precise analytical window for each target compound, optimizing detection and quantification. frontiersin.org

Table 1: Example of Targeted Lipidomics Parameters for Wax Ester Analysis This table is a hypothetical representation based on described methodologies.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound (C32:1) | 479.5 [M+H]⁺ | 239.2 [C16:1-COOH+H]⁺ | 20-25 |

| This compound (C32:1) | 496.5 [M+NH₄]⁺ | 256.2 [C16:1-COOH+NH₄]⁺ | 15-20 |

Data is illustrative of the targeted approach based on fragmentation patterns discussed in sources. nih.gov

To study the dynamics of lipid metabolism—including the biosynthesis, transport, and degradation of this compound—stable isotope labeling is the definitive technique. nih.gov This method involves introducing a non-radioactive, heavy-isotope-labeled precursor (e.g., ¹³C-labeled palmitic acid or ²H-labeled glucose) into a biological system. nih.govcreative-proteomics.com The label is incorporated into downstream metabolites, and its journey through metabolic pathways can be traced using mass spectrometry. biotech-pack.com

Metabolic Flux Analysis (MFA) uses the patterns of isotope incorporation to quantify the rate of flow (flux) through biochemical reactions. creative-proteomics.com For instance, by supplying ¹³C-glucose, researchers can track the de novo synthesis of fatty acids and alcohols that form wax esters. High-resolution mass spectrometry (HRMS) is essential for this work, as it can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) of a lipid. nih.gov This allows for the precise measurement of label enrichment and provides detailed insights into the metabolic fate of precursors, revealing which pathways are active and how their activity changes under different conditions. nih.govnih.gov

For both qualitative characterization and robust quantification, the coupling of liquid chromatography with mass spectrometry is a dominant strategy. nih.gov Ultra-High-Performance Liquid Chromatography (UPLC) provides rapid and high-resolution separation of complex lipid mixtures prior to MS detection, which is crucial for separating this compound from its isomers. nih.gov

Quadrupole Time-of-Flight (QTOF) mass spectrometers are frequently used for this purpose. nih.govresearchgate.net They provide high-resolution and accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound and confident identification. nih.gov Tandem mass spectrometry (MS/MS) on a QTOF instrument provides structural information through fragmentation. Wax esters like this compound tend to fragment at the ester linkage, producing characteristic ions corresponding to the fatty acid and fatty alcohol moieties. nih.govmdpi.com

Systematic studies using ESI-QTOF-MS/MS have detailed the fragmentation patterns of different wax ester types. nih.gov The fragmentation is influenced by the collision energy and whether the unsaturation is in the acyl or alcohol portion of the molecule. nih.gov For a wax ester with an unsaturated fatty acyl moiety, such as this compound, the protonated molecule [M+H]⁺ would yield product ions corresponding to the protonated palmitoleic acid ([RCOOH₂]⁺ at m/z 255.2) and related fragments. nih.gov

Table 2: Key Instrumental Parameters for UPLC-QTOF-MS Analysis of Wax Esters

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| Chromatography | |||

| Column | Reversed-Phase C18 or C30 | Separation based on hydrophobicity and chain length | frontiersin.orgnih.gov |

| Mobile Phase | Acetonitrile/Isopropanol (B130326)/Water gradients with additives (e.g., ammonium (B1175870) formate) | Elution and ionization of lipids | nih.gov |

| Column Temperature | 50-60°C | Improved peak shape and separation | nih.gov |

| Mass Spectrometry | |||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Forms [M+H]⁺ and [M+NH₄]⁺ adducts for wax esters | nih.govnih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | High-resolution, accurate mass measurement for identification | nih.govresearchgate.net |

| Scan Range | m/z 50-1200 | Detection of a wide range of lipid masses | nih.gov |

Stable Isotope-Labeled Lipidomics for Metabolic Flux Analysis

Chromatographic Separation Techniques

While mass spectrometry provides detection, chromatography provides the essential separation that enables accurate analysis of individual components within a complex mixture.

Gas Chromatography (GC) is a powerful and well-established technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for analyzing fatty acids and intact wax esters. unil.ch For analysis, fatty acids are typically converted to more volatile fatty acid methyl esters (FAMEs). mdpi.comdergipark.org.tr

GC coupled with Mass Spectrometry (GC/MS) is used for definitive identification. When a sample is injected into the GC, its components are separated based on their boiling points and interaction with the stationary phase of the GC column. As each compound elutes, it enters the mass spectrometer, where it is fragmented by electron impact (EI) ionization. The resulting fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint." The mass spectrum of this compound, along with its specific retention time, allows for its unambiguous identification. unil.chunil.ch This technique was successfully used to confirm the presence of this compound in fingermark residues by comparing the results to an authentic standard. unil.ch

GC with a Flame Ionization Detector (GC-FID) is a robust method for quantification. dss.go.thresearchgate.net The FID produces a signal that is proportional to the amount of carbon entering it, making it an excellent tool for quantifying the relative amounts of different fatty acids or wax esters in a sample after they have been identified by GC/MS. dergipark.org.tr Research on edible oils and seed waxes has utilized GC-FID to analyze and quantify the wax ester fraction. dss.go.thresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₃₂H₆₂O₂ |

| Palmitic acid | C₁₆H₃₂O₂ |

| Palmitoleic acid | C₁₆H₃₀O₂ |

| Hexadecan-1-ol (Cetyl alcohol) | C₁₆H₃₄O |

| Cholesterol | C₂₇H₄₆O |

| Myristyl myristate | C₂₈H₅₆O₂ |

| Myristyl palmitoleate | C₃₀H₅₈O₂ |

| Stearyl palmitoleate | C₃₄H₆₆O₂ |

| Squalene | C₃₀H₅₀ |

| Oleic acid | C₁₈H₃₄O₂ |

High-Performance Liquid Chromatography (HPLC) for Intact Lipid Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of intact lipids like this compound from complex biological mixtures. This method offers high resolution and versatility, allowing for the separation of lipid classes and individual molecular species. researchgate.netnih.gov

In the context of wax ester analysis, HPLC is often used in both normal-phase and reversed-phase modes. researchgate.net Normal-phase HPLC, typically employing silica (B1680970) or diol columns, separates lipids based on the polarity of their head groups. researchgate.netresearchgate.net This is effective for separating lipid classes, such as distinguishing wax esters from other lipids like triacylglycerols, phospholipids, and free fatty acids. researchgate.netaocs.org A gradient elution with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane (B92381) and isopropanol with a small amount of water, is commonly used to achieve this separation. researchgate.net

Reversed-phase HPLC (RP-HPLC), on the other hand, separates lipids based on their hydrophobicity, which is determined by the length and degree of unsaturation of the fatty acyl chains. nih.govresearchgate.net This is particularly useful for resolving individual molecular species within a lipid class. For instance, RP-HPLC can separate this compound from other wax esters that may have different fatty acid or fatty alcohol constituents. The use of C18 stationary phases is common in RP-HPLC for lipid analysis. nih.gov

Detection methods coupled with HPLC for lipid analysis are critical. The evaporative light-scattering detector (ELSD) is widely used as it responds to any non-volatile analyte, making it suitable for the diverse structures of lipids. researchgate.netresearchgate.net However, the response of ELSD can be affected by the structure of the lipid, including chain length and unsaturation, which needs to be considered for accurate quantification. researchgate.net For more detailed structural information, HPLC is often coupled with mass spectrometry (HPLC-MS). This powerful combination allows for the separation of intact lipids by HPLC followed by their identification and structural elucidation based on their mass-to-charge ratio and fragmentation patterns provided by the mass spectrometer. nih.govcore.ac.uk This approach has been successfully used to analyze complex mixtures of triacylglycerols and can be applied to wax esters like this compound. core.ac.uk

Table 1: HPLC Methods for Lipid Separation

| HPLC Mode | Stationary Phase Example | Separation Principle | Application for this compound |

|---|---|---|---|

| Normal-Phase (NP-HPLC) | Silica, Diol | Polarity of head groups | Separation from other lipid classes (e.g., triacylglycerols, phospholipids). researchgate.netresearchgate.net |

Thin-Layer Chromatography (TLC) for Lipid Class Separation

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for the separation of lipid classes based on their polarity. aocs.orgrockefeller.edu It is a simple, rapid, and cost-effective method for analyzing complex lipid extracts. researchgate.net In TLC, a stationary phase, typically a silica gel-coated plate, is used in conjunction with a mobile phase, which is a solvent system that migrates up the plate by capillary action. rockefeller.edu

For the separation of neutral lipids, including wax esters like this compound, a common mobile phase consists of a mixture of nonpolar solvents such as hexane and diethyl ether, often with a small amount of acetic acid to ensure proper migration of free fatty acids. aocs.orgrockefeller.edu The separation principle relies on the differential partitioning of lipid components between the polar stationary phase and the largely nonpolar mobile phase. rockefeller.edu Nonpolar lipids, such as wax esters, have a lower affinity for the polar silica gel and thus travel further up the plate with the mobile phase, resulting in a higher retention factor (Rf) value compared to more polar lipids like phospholipids. rockefeller.eduresearchgate.net

After development, the separated lipid spots are visualized. This can be achieved through various methods, including exposure to iodine vapor, which reversibly stains lipids brown, or by spraying with reagents like phosphomolybdic acid followed by charring, which produces dark spots on a lighter background. aocs.org For quantitative analysis, the spots can be scraped from the plate, the lipid extracted, and then analyzed by other methods, or the plate can be scanned with a densitometer. aocs.org

While HPLC may offer higher resolution, TLC remains a valuable tool for preliminary analysis, for monitoring the progress of lipid extractions and reactions, and for preparative separation of lipid classes for further analysis. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that uses plates with smaller particle sizes, offering improved resolution and shorter analysis times. researchgate.net

Table 2: TLC System for Neutral Lipid Separation

| Component | Material/Composition | Purpose |

|---|---|---|

| Stationary Phase | Silica gel-coated plate | Provides a polar surface for differential adsorption of lipids. rockefeller.edu |

| Mobile Phase | Hexane: Diethyl Ether: Acetic Acid (e.g., 84:15:1 v/v/v) | Carries lipids up the plate; separation is based on solubility and polarity. rockefeller.edu |

Preparative Chromatography for Purification

Preparative chromatography is a crucial technique for the isolation and purification of specific compounds, such as this compound, from a mixture in larger quantities than those handled in analytical chromatography. nih.govfau.de The primary goal of preparative chromatography is to obtain a sufficient amount of a purified substance for further structural analysis, biological testing, or other applications. fau.de

Both preparative thin-layer chromatography (TLC) and preparative high-performance liquid chromatography (HPLC) can be employed for the purification of lipids. In preparative TLC, a larger and thicker plate is used to accommodate a larger sample load. After separation, the band corresponding to the compound of interest is scraped from the plate, and the compound is eluted from the stationary phase with a suitable solvent.

Preparative HPLC is a more powerful and efficient method for purifying lipids. nih.govfau.de It utilizes larger columns and higher flow rates to process significant quantities of material. lcms.cz The principles of separation are the same as in analytical HPLC, relying on normal-phase, reversed-phase, or other chromatographic modes. For instance, studies on the purification of ethyl palmitoleate, a compound structurally related to this compound, have demonstrated the effectiveness of preparative liquid chromatography using C18 stationary phases. nih.gov The choice of stationary phase density can influence the separation efficiency and peak shape. nih.gov A two-step purification method involving preparative chromatography has been shown to yield high-purity unsaturated fatty acid esters. nih.govresearchgate.net

A significant challenge in preparative chromatography is dissolving the sample in a solvent that is compatible with the chromatographic system. lcms.cz Using a strong solvent can lead to poor peak shape, while a weak solvent may not dissolve enough sample, requiring large injection volumes that can also compromise the separation. lcms.cz Techniques like at-column dilution have been developed to address these issues by mixing the sample with the mobile phase just before it enters the column. lcms.cz

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. wikipedia.org NMR provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR), within a molecule. wikipedia.orgmdpi.com

In the ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons present in the molecule. For example, the protons on the carbons of the double bond in the palmitoleate moiety would appear in a characteristic chemical shift range (typically around 5.3 ppm). The protons on the methylene (B1212753) group adjacent to the ester oxygen (-CH₂-O-C=O) would also have a specific chemical shift (around 4.0 ppm). The numerous methylene protons in the long alkyl chains would form a broad multiplet, while the terminal methyl protons of both the palmitate and palmitoleate chains would produce a signal at a higher field (around 0.9 ppm).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) |

|---|---|

| -CH=CH- (Olefinic) | ~5.3 |

| -CH₂-O-C=O (Ester Methylene) | ~4.0 |

| -CH₂-C=O (Alpha to Carbonyl) | ~2.3 |

| -CH₂-CH=CH- (Allylic) | ~2.0 |

| -(CH₂)n- (Alkyl Chain) | ~1.2-1.6 |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govmyfoodresearch.com The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its ester and alkene functionalities.

A strong, sharp absorption band in the region of 1740-1735 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. nih.govresearchgate.net The presence of the cis C=C double bond in the palmitoleate chain would give rise to a C=C stretching vibration, which is typically weaker and appears around 1650 cm⁻¹. A band at approximately 3010-3000 cm⁻¹ corresponds to the =C-H stretching of the alkene. Strong bands corresponding to the C-H stretching vibrations of the long methylene chains would be observed in the 2920-2850 cm⁻¹ region. researchgate.net The C-O stretching vibrations of the ester group would appear in the fingerprint region, typically between 1300 and 1100 cm⁻¹. FTIR spectroscopy is a valuable tool for confirming the presence of the key functional groups in this compound and can be used for quality control purposes. cabidigitallibrary.org

Table 4: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretching | 1740-1735 researchgate.net |

| Alkene (=C-H) | Stretching | 3010-3000 |

| Alkyl (C-H) | Stretching | 2920-2850 researchgate.net |

| Alkene (C=C) | Stretching | ~1650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Radiometric and Bio-orthogonal Labeling Techniques

Radiometric and bio-orthogonal labeling techniques are advanced methods used to trace the metabolic fate and interactions of lipids like this compound within biological systems. These approaches allow for the sensitive detection and visualization of molecules in complex cellular environments.

Historically, radiometric labeling, which involves incorporating a radioactive isotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the molecule, has been a standard method. For instance, using ³H-labeled acetate (B1210297) can allow for the tracking of de novo fatty acid synthesis, but this method has limitations in terms of sensitivity and the safety precautions required for handling radioactive materials. nih.gov

More recently, bio-orthogonal labeling has emerged as a powerful non-radioactive alternative. nih.govnih.gov This strategy involves introducing a small, inert chemical reporter group, such as an azide (B81097) or an alkyne, into the lipid molecule. nih.govrockefeller.edu This modified lipid, for example, an alkynyl analog of palmitic or palmitoleic acid, can be fed to cells and incorporated into cellular lipids through the cell's natural metabolic pathways. nih.govrockefeller.edu The chemical reporter group does not significantly perturb the biological activity of the molecule. Following incorporation, the cells are lysed, and the labeled lipids can be detected by reacting the reporter group with a complementary probe (e.g., an azide-containing fluorescent dye or biotin (B1667282) tag reacts with an alkyne-modified lipid via a "click chemistry" reaction like the copper-catalyzed azide-alkyne cycloaddition). nih.govrockefeller.edu

These techniques have been instrumental in identifying protein acylation, where fatty acids are covalently attached to proteins. nih.govnih.gov For instance, bio-orthogonal analogs of palmitate have been used to identify numerous palmitoylated proteins in various cellular compartments, including mitochondria. nih.gov While direct studies on this compound using these methods are less common, the principles can be applied to track the fatty acid and fatty alcohol components of this wax ester, providing insights into its synthesis, storage in lipid droplets, and potential interactions with cellular machinery. science.gov

Metabolic Labeling with Radiolabeled Palmitate Analogues

Metabolic labeling is a foundational technique used to trace the metabolic fate of precursors within living cells or organisms. tandfonline.comnih.gov By introducing a labeled version of a molecule, researchers can follow its incorporation into downstream products. For studying this compound, radiolabeled analogues of palmitate are particularly useful, as palmitate is a direct precursor to the palmitoyl (B13399708) moiety of the wax ester.

The most common approach involves incubating cells or organisms with radiolabeled palmitic acid. tandfonline.com The cell's metabolic machinery incorporates this labeled fatty acid into palmitoyl-CoA. This activated form can then be used by wax synthase enzymes in the synthesis of this compound. By tracking the radioactivity, the rate of synthesis and turnover of the wax ester can be quantified. tandfonline.comemory.edu

Different radioisotopes can be used for labeling, each with distinct advantages and detection requirements. tandfonline.com Tritiated palmitate ([³H]palmitate) is widely used due to its commercial availability. nih.gov However, its low-energy beta emissions necessitate the use of scintillation counting or fluorography for detection, which can require long exposure times. nih.govnih.gov An alternative is ¹⁴C-labeled palmitate, which offers similar application principles. tandfonline.com Another powerful analogue is 16-[¹²⁵I]iodohexadecanoic acid (¹²⁵I-IC16), a gamma-emitting palmitate analogue. nih.govnih.gov The use of ¹²⁵I offers significantly higher detection sensitivity with phosphorimaging technology, drastically reducing exposure times compared to ³H. nih.gov Stable isotopes like [U-¹³C]palmitate are also employed, where "U" signifies that all carbon atoms are replaced by ¹³C. bioscientifica.comnih.gov These non-radioactive tracers are analyzed using mass spectrometry, allowing for detailed structural and quantitative analysis of the labeled products formed. nih.govthieme-connect.com

The choice of label depends on the specific research question, required sensitivity, and available detection equipment. bioscientifica.com For instance, a typical experiment might involve starving cells to deplete endogenous lipid pools, followed by incubation with the radiolabeled palmitate for a set period (e.g., 1-4 hours). emory.edunih.gov After labeling, lipids are extracted, separated (e.g., by thin-layer chromatography), and the band corresponding to this compound is quantified for radioactivity.

Table 1: Radiolabeled Palmitate Analogues for Metabolic Tracing

| Radiolabeled Analogue | Isotope | Emission Type | Detection Method | Key Advantages/Considerations |

|---|---|---|---|---|

| [³H]palmitate | ³H | Beta (β) | Scintillation Counting, Fluorography | Commercially available; requires long exposure times. nih.gov |

| [¹⁴C]palmitate | ¹⁴C | Beta (β) | Scintillation Counting, Autoradiography | Common alternative to ³H-palmitate. tandfonline.com |

| 16-[¹²⁵I]iodohexadecanoic acid | ¹²⁵I | Gamma (γ) | Phosphorimaging, Gamma Counting | High sensitivity, rapid detection; requires special handling for gamma emitter. nih.gov |

| [U-¹³C]palmitate | ¹³C | Stable | Mass Spectrometry (MS) | Non-radioactive; provides detailed structural information. bioscientifica.comnih.gov |

Click Chemistry and Bio-orthogonal Probes in Lipid Research

Click chemistry provides a powerful, non-radioactive alternative for labeling and visualizing lipids. nih.govnih.gov This approach relies on bio-orthogonal reactions—chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govthe-scientist.com For lipid research, this typically involves metabolically incorporating a fatty acid analogue containing a small, inert chemical handle, such as an alkyne or azide group. researchgate.netmdpi.com

To study this compound, cells are incubated with a palmitate analogue like 15-hexadecynoic acid (15-HDYA), which has a terminal alkyne group. nih.govresearchgate.net This probe is metabolized similarly to natural palmitate and incorporated into this compound. researchgate.net Following lipid extraction, a reporter molecule containing a complementary azide tag (e.g., an azide-linked fluorophore or biotin) is "clicked" onto the alkyne handle of the incorporated probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govmdpi.com This covalent linkage allows for sensitive detection through fluorescence microscopy (for localization studies) or affinity purification and subsequent analysis by mass spectrometry (for identification and quantification). mdpi.comspringernature.com

This methodology offers several advantages over radiolabeling. It avoids the need for radioactive materials and allows for multiplexed experiments where different lipids can be tracked simultaneously using various probes and reporters. wiley.com The small size of the alkyne or azide tag generally causes minimal disruption to the lipid's natural metabolism and function. nih.gov Click chemistry has been successfully used to study a wide range of lipid classes and lipid-modified proteins, providing insights into their synthesis, trafficking, and interactions. nih.govmdpi.comwiley.com

Table 2: Common Bio-orthogonal Probes for Lipid Labeling

| Probe Type | Chemical Handle | Reaction | Reporter Tag | Application |

|---|---|---|---|---|

| Alkyne-modified fatty acid (e.g., 15-HDYA) | Terminal Alkyne | CuAAC | Azide-fluorophore, Azide-biotin | In-gel fluorescence, microscopy, affinity purification, mass spectrometry. mdpi.comnih.gov |

| Azide-modified fatty acid | Azide | CuAAC, SPAAC | Alkyne-fluorophore, Alkyne-biotin | Similar to alkyne probes; used in copper-free click reactions. nih.gov |

| Photocrosslinkable clickable probes | Alkyne + Diazirine | CuAAC + UV activation | Azide-biotin | Capturing lipid-protein interactions in situ. rsc.org |

Genetic and Genomic Methodologies

Transcriptomic Analysis (RNA-Seq) for Gene Expression Profiling

Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), is a powerful method for identifying genes involved in specific metabolic pathways by profiling the complete set of RNA transcripts in a cell or tissue. rna-seqblog.comnih.gov To understand the genetic regulation of this compound synthesis, RNA-Seq can be used to compare gene expression profiles under conditions of high versus low wax ester accumulation. mdpi.comfrontiersin.org

For example, researchers could compare the transcriptomes of an organism at different developmental stages known to have varying levels of this compound. mdpi.commdpi.com Genes that are significantly upregulated during periods of high synthesis are strong candidates for being involved in the pathway. Such genes could encode key enzymes like fatty acid desaturases (which produce palmitoleate), fatty acyl-CoA reductases (which produce palmitoleyl alcohol), and wax synthases (which catalyze the final esterification step). mdpi.comnih.gov

Once differentially expressed genes (DEGs) are identified, their potential functions can be predicted through bioinformatic analysis, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis. frontiersin.orgnih.gov The validity of the RNA-Seq data is typically confirmed for a subset of key genes using quantitative real-time PCR (qRT-PCR). mdpi.complos.org This approach has been widely used to identify genes controlling the synthesis of various fatty acids and lipids in plants, animals, and microbes. nih.govplos.orgnih.gov

Table 3: Example Genes in Lipid Metabolism Identifiable by RNA-Seq

| Gene/Enzyme Class | Function in this compound Pathway | Example Identified in Studies |

|---|---|---|

| Acyl-ACP Desaturase (SAD) | Synthesis of monounsaturated fatty acids (e.g., oleic acid from stearic acid). mdpi.com | Identified as key in unsaturated fatty acid synthesis in walnut and pecan. mdpi.commdpi.com |

| Fatty Acid Desaturase (FAD) | Introduction of double bonds into fatty acids. plos.org | FADS2 gene expression correlated with polyunsaturated fatty acid levels. plos.org |

| Wax Synthase/DGAT (WS/DGAT) | Catalyzes the final esterification of a fatty alcohol and an acyl-CoA to form a wax ester. nih.govnih.gov | Homologs are often identified in screens for lipid synthesis genes. biorxiv.org |

| Fatty Acyl-CoA Reductase | Reduction of fatty acyl-CoAs to fatty alcohols. | Co-expression analysis can link these with wax synthase genes. |

Gene Knockout and Overexpression Studies in Model Organisms

Once candidate genes are identified via transcriptomics, their specific functions can be validated using genetic manipulation in model organisms like yeast (Saccharomyces cerevisiae), Arabidopsis thaliana, or mice. nih.govaocs.org These techniques involve either eliminating the gene's function (knockout) or increasing its expression (overexpression).

A gene knockout study targeting a putative wax synthase gene (e.g., a homolog of WSD1 or a DGAT1 with wax synthase activity) would be expected to result in a significant reduction or complete absence of this compound. researchgate.netnih.gov For example, studies in Gordonia sp. KTR9 showed that knocking out a putative wax ester synthase/diacylglycerol acyltransferase (WS/DGAT) gene affected lipid accumulation. nih.gov Similarly, dgat1 knockout mice exhibit altered lipid profiles, demonstrating the enzyme's critical, non-redundant role in vivo. aocs.org

Conversely, overexpressing the candidate gene should lead to an increase in the synthesis of this compound. This can be tested by introducing the gene into a model organism that does not normally produce this wax ester, such as certain strains of yeast or E. coli. nih.govnih.gov The accumulation of the novel lipid product serves as direct evidence of the enzyme's function. nih.gov These genetic approaches are essential for moving from correlation (gene expression) to causation (gene function) in the study of metabolic pathways.

Table 4: Effects of Gene Manipulation on Lipid Synthesis

| Gene | Organism | Genetic Modification | Observed Effect on Lipid Metabolism |

|---|---|---|---|

| dgat1 | Dictyostelium discoideum | Knockout | Triacylglycerol (TAG) levels declined to ~10% of wild-type; also eliminated wax ester synthesis. researchgate.net |

| dgat1 | Mouse | Knockout | ~50% reduction in adipose mass; resistant to diet-induced obesity. aocs.org |

| WSD1 (Wax Synthase) | Arabidopsis thaliana | Knockout | Severely reduced wax ester levels in the stem. nih.gov |

| WS/DGAT | Gordonia sp. KTR9 | Knockout | Investigated for its effect on triacylglycerol (TAG) accumulation. nih.gov |

| PDAT1 | Arabidopsis thaliana | RNAi suppression (in dgat1 mutant) | Revealed an in vivo role for PDAT1 in TAG synthesis. nih.gov |

Enzymatic Assays for Characterizing Enzyme Activity

Enzymatic assays are crucial for characterizing the biochemical properties of the enzymes responsible for synthesizing this compound, primarily the wax synthase. These in vitro assays measure an enzyme's activity, substrate specificity, and kinetic parameters. nih.gov

A typical wax synthase assay involves combining the purified enzyme (often produced recombinantly in E. coli or yeast) with its substrates and measuring the rate of product formation. nih.govnih.gov To measure the synthesis of this compound, the assay mixture would contain the enzyme, palmitoleyl alcohol (the acyl acceptor), and palmitoyl-CoA (the acyl donor). nih.govrsc.org Often, one of the substrates is radiolabeled (e.g., [1-¹⁴C]palmitoyl-CoA) to facilitate detection and quantification of the product. nih.govnih.gov

After incubation at an optimal temperature and pH, the reaction is stopped, and the lipids are extracted. nih.gov The products are then separated by techniques like thin-layer chromatography (TLC), and the amount of radiolabeled this compound formed is quantified using autoradiography and scintillation counting. nih.gov Such assays have been used to demonstrate that enzymes like WSD1 from Arabidopsis have high wax synthase activity and can also possess lower diacylglycerol acyltransferase (DGAT) activity, highlighting their bifunctional nature. nih.gov These assays can also be adapted to determine substrate preferences by testing various fatty alcohols and acyl-CoAs of different chain lengths and saturation levels. nih.gov

Table 5: Components of a Typical In Vitro Wax Synthase Assay

| Component | Purpose/Example | Rationale |

|---|---|---|

| Enzyme Source | Purified recombinant WSD1 or DGAT1 protein from E. coli. nih.gov | Provides a concentrated and specific source of the enzyme to be tested. |

| Acyl Donor | [1-¹⁴C]palmitoyl-CoA. nih.gov | The fatty acid component for esterification; radiolabel allows for product tracking. |

| Acyl Acceptor | Palmitoleyl alcohol (or other fatty alcohols like octadecanol). nih.gov | The alcohol component for esterification. |

| Buffer | Potassium phosphate (B84403) buffer (e.g., pH 7.0). umich.edu | Maintains optimal pH for enzyme activity and stability. |

| Incubation | 30 minutes at 35°C. nih.gov | Allows sufficient time for the enzymatic reaction to proceed under controlled temperature. |

| Product Detection | TLC followed by autoradiography and scintillation counting. nih.gov | Separates the wax ester product from unreacted substrates for accurate quantification. |

V. Biological Roles and Functional Implications Mechanistic Research

Role in Cellular Membrane Structure and Fluidity Regulation

The composition of cellular membranes is critical for their function, and the ratio of saturated to monounsaturated fatty acids (MUFAs) is a key determinant of membrane fluidity. balsinde.org The monounsaturated nature of the palmitoleate (B1233929) component of palmityl palmitoleate is significant in this context. Palmitoleic acid (a cis-monounsaturated C16 fatty acid) can be incorporated into membrane phospholipids (B1166683), where its kinked structure, due to the cis double bond, disrupts the tight packing of saturated fatty acids. nih.govplos.org This disruption increases the space between phospholipid molecules, thereby enhancing the fluidity of the cell membrane. balsinde.orgnih.gov

Maintaining optimal membrane fluidity is essential for numerous cellular functions, including the activity of membrane-bound enzymes and receptors, as well as cellular processes like division and adaptation to environmental stress. plos.orgnih.gov Studies in yeast have demonstrated the differential effects of palmitoleic acid versus the C18 MUFA oleic acid on membrane fluidity and cellular homeostasis, highlighting the existence of signaling pathways that respond to and regulate membrane fluidity. plos.orgnih.gov While this compound itself is a neutral lipid not typically found as a primary structural component of membranes, its metabolic turnover can release palmitoleic acid, which then contributes to the cellular pool of fatty acids available for phospholipid synthesis, indirectly influencing membrane characteristics.

Table 1: Impact of Fatty Acid Composition on Membrane Properties

| Fatty Acid Component | Saturation Status | Effect on Membrane Packing | Consequence for Membrane Fluidity |

| Palmitic Acid | Saturated | Allows for tight, ordered packing | Decreases fluidity |

| Palmitoleic Acid | Monounsaturated (cis) | Creates kinks, disrupting tight packing | Increases fluidity |

Participation in Intracellular Lipid Droplet Metabolism and Accumulation

Lipid droplets (LDs) are ubiquitous cellular organelles responsible for the storage of neutral lipids, serving as hubs for energy and lipid metabolism. nih.govnih.gov The core of a lipid droplet is composed of hydrophobic neutral lipids, primarily triacylglycerols and sterol esters, enclosed by a phospholipid monolayer. nih.govfrontiersin.org Wax esters, such as this compound, are also found as storage lipids within the core of LDs in various organisms, from bacteria and microalgae to plants and animals. nih.govfrontiersin.orgmdpi.combritannica.com

In some organisms, wax esters can constitute a significant portion of the neutral lipids stored in LDs. nih.govin-part.com For instance, in certain marine organisms and plant seeds like jojoba, wax esters are the primary form of energy storage. frontiersin.orgbritannica.commdpi.com The synthesis of wax esters involves the esterification of a long-chain fatty alcohol with a fatty acyl-CoA, a reaction catalyzed by enzymes like wax synthase. frontiersin.orgmdpi.com These synthesized esters are then sequestered within the hydrophobic core of nascent lipid droplets budding from the endoplasmic reticulum. nih.govfrontiersin.org The accumulation of this compound and other wax esters in LDs serves not only as an energy reserve but also as a way to sequester potentially lipotoxic free fatty acids and fatty alcohols, thereby protecting the cell. wikipedia.orgresearchgate.net The metabolism of these stored wax esters involves hydrolysis by specific lipases, releasing the constituent fatty acid and fatty alcohol for use in energy production or membrane synthesis. mdpi.com

Contribution to Intercellular Lipid Signaling

Beyond their structural and storage roles, lipids and their derivatives are crucial signaling molecules. The components of this compound, particularly palmitoleic acid, are recognized as lipokines—lipid hormones that can exert signaling effects on various cell types, influencing metabolic and inflammatory pathways.

Palmitoleic acid has demonstrated significant anti-inflammatory potential in cells of the innate immune system. mdpi.com Research shows that upon stimulation of human monocytes, palmitoleic acid can be rapidly mobilized and transferred between different phospholipid classes, such as from phosphatidylcholine to phosphatidylinositol, suggesting a role in generating specific signaling lipid species during an immune response. mdpi.com

Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2), is heavily influenced by the lipid microenvironment. While saturated fatty acids like palmitic acid can promote a pro-inflammatory M1-like state, the monounsaturated fatty acid palmitoleate has been shown to counteract this effect. nih.govnih.gov Studies have demonstrated that palmitoleate confers an anti-inflammatory M2-like polarization to macrophages, which can reverse the inflammatory state induced by palmitate. nih.gov This anti-inflammatory action is partly mediated through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.gov However, some studies in human adipose tissue have found a positive correlation between the proportion of palmitoleic acid in membrane phospholipids and pro-inflammatory adipose tissue macrophages (ATMs), suggesting that its role may be context- or tissue-dependent. mdpi.com

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that function as transcription factors to regulate lipid and carbohydrate metabolism. Fatty acids and their derivatives are natural ligands for PPARs. ahajournals.org PPAR-alpha (PPARα), highly expressed in tissues with high fatty acid catabolism like the liver and heart, is a key regulator of lipid homeostasis. bmj.com

Fatty acids, including both saturated (like palmitic acid) and unsaturated types, can activate PPARα. mdpi.com Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid uptake, β-oxidation, and the processing of lipids within droplets. bmj.commdpi.com The activation of PPARα in macrophages has been shown to attenuate the accumulation of free fatty acids and triglycerides. nih.gov By serving as a source for its constituent fatty acids, this compound can indirectly influence PPARα signaling. The released palmitic and palmitoleic acids can act as ligands, thereby modulating gene expression related to lipid metabolism and inflammation. mdpi.com

Table 2: Research Findings on Palmitoleate's Signaling Roles

| Cellular Process | Model System | Key Finding | Reference |

| Macrophage Polarization | Murine Bone Marrow-Derived Macrophages | Palmitoleate reverses palmitate-induced pro-inflammatory M1 polarization towards an anti-inflammatory M2 phenotype via AMPK activation. | nih.gov |

| Monocyte Activation | Human Monocytes | Upon stimulation, palmitoleic acid is rapidly transferred from phosphatidylcholine to phosphatidylinositol, indicating a role in lipid signaling. | mdpi.com |

| Lipid Homeostasis | Macrophages | Activation of PPARα and PPARγ attenuates oleate-induced accumulation of free fatty acids and triglycerides. | nih.gov |

| Adipose Tissue Inflammation | Human Adipose Tissue | The proportion of palmitoleic acid in membrane phospholipids correlated positively with pro-inflammatory macrophages. | mdpi.com |

Modulation of Cellular Responses (e.g., Monocyte Activation, Macrophage Polarization)

Post-Translational Protein Palmitoylation (via Palmitoyl-CoA)

Protein palmitoylation is a reversible post-translational modification where a 16-carbon palmitic acid is attached to a cysteine residue of a protein via a thioester linkage. frontiersin.orgfrontiersin.org This process is crucial for regulating the function of numerous proteins. frontiersin.orgdntb.gov.ua this compound is linked to this process through its palmitic acid component. Following the hydrolysis of the wax ester, the released palmitic acid can be activated to its metabolically active form, palmitoyl-CoA. dntb.gov.uanih.gov This palmitoyl-CoA molecule serves as the substrate for the enzymes that catalyze protein palmitoylation. nih.govresearchgate.net

The reaction is catalyzed by a family of enzymes known as palmitoyl (B13399708) acyltransferases (PATs), which typically contain a conserved zinc finger DHHC (aspartate-histidine-histidine-cysteine) domain. frontiersin.orgnih.gov The reversible nature of this modification, with depalmitoylation carried out by acyl-protein thioesterases (APTs), allows for dynamic regulation of protein function in response to cellular signals. frontiersin.orgfrontiersin.orgnih.gov

A primary function of protein palmitoylation is to regulate the association of proteins with cellular membranes. acs.orgportlandpress.com The covalent attachment of the hydrophobic 16-carbon palmitoyl chain increases the protein's hydrophobicity, promoting its anchoring to the lipid bilayer of organelles like the plasma membrane, Golgi apparatus, and endosomes. acs.orgtandfonline.comresearchgate.net

This dynamic modification is a versatile sorting signal that controls the movement of proteins between different cellular compartments. nih.govtandfonline.com For example, cycles of palmitoylation and depalmitoylation can shuttle proteins between the Golgi and the plasma membrane. nih.gov The rate of depalmitoylation can influence a protein's steady-state localization; proteins that are rapidly depalmitoylated may accumulate on Golgi membranes where they are re-palmitoylated, while proteins with slower turnover can traffic further to the plasma membrane and endosomes. researchgate.net This regulation of protein localization is critical for processes such as signal transduction, where the proper positioning of signaling proteins at the membrane is essential for their activity. frontiersin.orgportlandpress.com

Influence on Protein-Protein Interactions

Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, serves as a critical regulatory mechanism for modulating protein-protein interactions. wikipedia.orgfrontiersin.org This lipid modification enhances the hydrophobicity of a protein, influencing its affinity for membrane microdomains and facilitating the clustering of proteins. wikipedia.orgresearchgate.net Such clustering can increase the proximity of interacting molecules, thereby promoting or stabilizing their association. wikipedia.org

The dynamic nature of S-palmitoylation allows for temporal and spatial control over protein complex formation and disassembly. wikipedia.orgfrontiersin.org By cycling between palmitoylated and depalmitoylated states, a protein can alter its binding partners and its participation in signaling cascades. wikipedia.orgfrontiersin.org For instance, the palmitoylation of the α subunit of G proteins is essential for tethering it to the plasma membrane, which allows it to interact effectively with its corresponding receptor. wikipedia.org

In the immune system, palmitoylation is crucial for the proper assembly of signaling complexes. The Toll-like receptor 2 (TLR2), once palmitoylated, is targeted to the plasma membrane where it can interact with myeloid differentiation primary response protein (MyD88). frontiersin.org This interaction is a key step in initiating downstream signaling pathways. frontiersin.org Similarly, the programmed cell death protein-1 (PD-1), an important immune checkpoint molecule, has its localization, stability, and protein-protein interactions significantly influenced by post-translational modifications like palmitoylation. researchgate.net In B cells, numerous proteins, including CD20 and CD23, are palmitoylated, which is known to affect their interactions with other immune effectors and their role in cellular signaling. frontiersin.org

This modification can also mediate interactions with scaffolding proteins and other components of large macromolecular complexes, ensuring the correct architecture for efficient signal transduction. wikipedia.org Therefore, palmitoylation acts as a molecular switch that directly governs the formation and function of protein complexes essential for a multitude of cellular processes. researchgate.netplos.org

Enzymology of Palmitoyl Acyltransferases (DHHC enzymes) and Acyl-Protein Thioesterases (APTs, PPTs)

The reversible nature of protein S-palmitoylation is governed by the opposing actions of two main enzyme families: protein acyltransferases (PATs) for adding palmitate and acyl-protein thioesterases (APTs) or palmitoyl-protein thioesterases (PPTs) for removing it. plos.orgcreative-proteomics.com

Palmitoyl Acyltransferases (DHHC enzymes)

The enzymes responsible for catalyzing the S-palmitoylation of proteins belong to a large family characterized by a conserved Asp-His-His-Cys (DHHC) motif within a cysteine-rich domain (CRD). portlandpress.comwikipedia.orgportlandpress.com These integral membrane proteins are often referred to as DHHC-PATs. portlandpress.comnih.gov In mammals, 23 members of this family have been identified, indicating a potential for substrate specificity. wikipedia.org

Structure and Mechanism: DHHC enzymes typically possess four transmembrane domains, with the catalytic DHHC-CRD located in a cytoplasmic loop. portlandpress.comnih.gov The catalytic mechanism is a two-step, ping-pong reaction. wikipedia.orgnih.gov First, the enzyme autoacylates, where the cysteine residue within the DHHC motif attacks a palmitoyl-CoA molecule, forming a covalent S-acylated enzyme intermediate and releasing coenzyme A. portlandpress.comnih.gov In the second step, the palmitoyl group is transferred from the enzyme to a cysteine residue on the substrate protein. nih.govnih.gov

Regulation and Specificity: While some DHHC enzymes show promiscuity, others exhibit specificity towards certain protein substrates. wikipedia.orgportlandpress.com For example, ZDHHC3 and ZDHHC7 can palmitoylate proteins like SNAP-25, whereas ZDHHC9 shows specificity primarily for H-Ras. wikipedia.org This specificity can be mediated by protein-protein interaction domains, such as SH3 or PDZ-binding motifs, present on some DHHC enzymes, which facilitate specific enzyme-substrate recognition. portlandpress.com The availability of palmitoyl-CoA and the subcellular localization of both the enzyme and substrate are also key regulatory factors. nih.gov

Acyl-Protein Thioesterases (APTs) and Palmitoyl-Protein Thioesterases (PPTs)

The removal of palmitate is catalyzed by thioesterases, which ensures the dynamicity of the modification. wikipedia.orgplos.org These enzymes belong to distinct classes with different subcellular localizations. plos.orgfrontiersin.org

Acyl-Protein Thioesterases (APTs): APTs, such as APT1 and APT2, are primarily cytosolic enzymes belonging to the metabolic serine hydrolase superfamily. nih.govbiorxiv.org They are responsible for the depalmitoylation of many proteins involved in signaling pathways at the plasma membrane or Golgi apparatus. nih.govbiorxiv.org For APT2 to act on its membrane-bound substrates, it must first transiently interact with the membrane, a process facilitated by its own S-acylation by DHHC3 or DHHC7. biorxiv.org

Palmitoyl-Protein Thioesterases (PPTs): PPTs, like PPT1 and PPT2, are mainly localized to lysosomes. plos.orgfrontiersin.org Their primary role is thought to be the cleavage of palmitate from proteins and peptides destined for degradation within the lysosome. frontiersin.org Loss-of-function mutations in the human PPT1 gene lead to a severe neurodegenerative disease, underscoring its critical role in neuronal protein turnover. frontiersin.orgnih.gov PPT1 was the first depalmitoylating enzyme to be identified. frontiersin.org A third class of depalmitoylating enzymes, the α/β hydrolase domain-containing 17 (ABHD17) proteins, has also been identified. frontiersin.org

The balance between the activity of DHHC-PATs and these thioesterases determines the palmitoylation status of a protein, thereby controlling its function. nih.gov